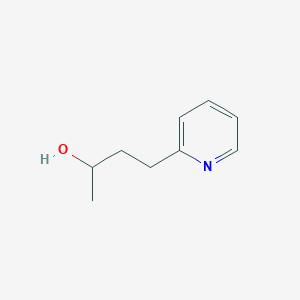

4-(pyridin-2-yl)butan-2-ol

Descripción

Significance of Pyridine-Butanol Architectures in Contemporary Chemical Research

The combination of a pyridine (B92270) ring and a butanol chain within a single molecule, as seen in 4-(pyridin-2-yl)butan-2-ol, gives rise to a structure with significant potential in several areas of chemical research. Pyridine and its derivatives are fundamental building blocks in medicinal chemistry, with the pyridine scaffold being a component in numerous FDA-approved drugs. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, which can influence the molecule's pharmacokinetic properties. echemi.com

The butanol portion of the molecule, specifically the secondary alcohol group, introduces a chiral center. Chiral alcohols are valuable intermediates in the synthesis of enantiomerically pure pharmaceuticals. nih.gov The stereochemistry of the alcohol can be crucial for its biological activity. The development of catalysts for the enantioselective synthesis of such alcohols is an active area of research. rsc.org The presence of both the pyridine and the chiral alcohol functionalities makes molecules like this compound interesting candidates for the development of new ligands for asymmetric catalysis and as building blocks for novel bioactive compounds. nih.gov

Historical Context and Evolution of Research on Analogous Heterocyclic Alcohols

The journey into the world of heterocyclic compounds, which are cyclic compounds containing at least two different elements in the ring, began in the 19th century. Pyridine itself was first isolated from bone oil in 1849 by the Scottish chemist Thomas Anderson. The elucidation of its structure, a six-membered ring analogous to benzene (B151609) with one carbon atom replaced by nitrogen, was a significant milestone in organic chemistry.

Early research into heterocyclic alcohols was often driven by the desire to understand the properties and reactions of these new classes of compounds. The development of synthetic methods to create these molecules was a key focus. For instance, the reaction of Grignard reagents with pyridine aldehydes or ketones provided a versatile route to a wide range of pyridyl alcohols. researchgate.net

Over the 20th century and into the 21st, the focus of research on heterocyclic alcohols has shifted towards their applications, particularly in medicinal chemistry and materials science. The discovery that many natural products and pharmaceuticals contain heterocyclic alcohol motifs spurred significant interest. Researchers began to explore how modifications to the structure of these alcohols, such as changing the position of the hydroxyl group or introducing other substituents, could affect their biological activity. The rise of asymmetric catalysis has also placed a strong emphasis on the synthesis of enantiomerically pure heterocyclic alcohols, given their importance as chiral building blocks. rsc.org

Chemical Compound Data

Below is a table of the chemical compounds mentioned in this article.

| Compound Name |

| This compound |

| 4-(Pyridin-2-yl)butan-2-one |

| Sodium borohydride (B1222165) |

| Lithium aluminum hydride |

| Pyridine |

| Butan-2-ol |

| Benzene |

| Thomas Anderson |

Interactive Data Table: Properties of this compound and Related Compounds

| Property | This compound | 4-(Pyridin-2-yl)butan-2-one | Butan-2-ol |

| CAS Number | 41874-45-7 biosynth.com | 79476-33-8 nih.gov | 78-92-2 |

| Molecular Formula | C₉H₁₃NO biosynth.com | C₉H₁₁NO nih.gov | C₄H₁₀O |

| Molecular Weight | 151.21 g/mol biosynth.com | 149.19 g/mol nih.gov | 74.12 g/mol |

| Physical Form | Liquid sigmaaldrich.com | - | Colorless liquid |

| Boiling Point | Not available | Not available | 98-100 °C |

| Storage Temperature | Room Temperature sigmaaldrich.com | Not available | Not applicable |

Structure

3D Structure

Propiedades

IUPAC Name |

4-pyridin-2-ylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-8(11)5-6-9-4-2-3-7-10-9/h2-4,7-8,11H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOAFUITGQKRNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 4 Pyridin 2 Yl Butan 2 Ol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 4-(pyridin-2-yl)butan-2-ol, both one-dimensional and two-dimensional NMR methods provide comprehensive information about its atomic arrangement and connectivity.

One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural confirmation of this compound. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, with the electronegative nitrogen in the pyridine (B92270) ring and the oxygen of the hydroxyl group having significant effects. docbrown.info

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the butanol chain. docbrown.info The aromatic region will display signals for the four protons of the 2-substituted pyridine ring. researchgate.net The aliphatic region will contain signals for the methyl, methylene (B1212753), and methine protons of the butanol moiety, as well as a broad signal for the hydroxyl proton. docbrown.info The integration of these signals corresponds to the number of protons in each unique environment. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, nine distinct signals are expected: five for the pyridine ring carbons and four for the butanol chain carbons. docbrown.info The chemical shifts are indicative of the carbon type (aromatic, aliphatic C-O, aliphatic C-C). The carbon attached to the hydroxyl group (C-2) is expected to resonate at a downfield shift (around 60-70 ppm), while the pyridine carbons will appear in the aromatic region (120-160 ppm). docbrown.info

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| 1 | CH₃ | ~1.2 (doublet) | ~23 | Coupled to H-2 |

| 2 | CH-OH | ~3.8 (multiplet) | ~68 | Carbon attached to hydroxyl group |

| 3 | CH₂ | ~1.8 (multiplet) | ~30 | |

| 4 | CH₂ | ~2.9 (multiplet) | ~40 | Adjacent to the pyridine ring |

| OH | OH | Variable (broad singlet) | - | Chemical shift is concentration and solvent dependent |

| 2' | C | - | ~160 | Pyridine carbon attached to the butanol chain |

| 3' | CH | ~7.2 (doublet) | ~121 | Aromatic proton |

| 4' | CH | ~7.7 (triplet of doublets) | ~137 | Aromatic proton |

| 5' | CH | ~7.2 (triplet) | ~123 | Aromatic proton |

| 6' | CH | ~8.5 (doublet) | ~149 | Aromatic proton adjacent to Nitrogen |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the molecular structure by establishing through-bond correlations between nuclei. science.govuvic.ca

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings between adjacent carbons. uvic.ca For this compound, COSY spectra would show correlations between H-1 and H-2, H-2 and H-3, and H-3 and H-4, confirming the butanol chain's connectivity. It would also show correlations between the adjacent protons on the pyridine ring (e.g., H-3' with H-4', H-4' with H-5', and H-5' with H-6'). researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlations). nih.gov An HSQC spectrum would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, for example, linking the methyl proton signal at ~1.2 ppm to the methyl carbon signal at ~23 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital as it reveals long-range (typically 2-3 bond) correlations between protons and carbons. researchgate.net This technique is essential for connecting the butanol side chain to the pyridine ring. A key expected correlation would be between the methylene protons at C-4 of the butanol chain and the carbons of the pyridine ring, specifically C-2' and C-3'. This confirms the attachment point of the side chain to the heterocycle. science.gov

Vibrational Spectroscopy Investigations

Vibrational spectroscopy techniques, such as FT-IR and Raman, probe the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present.

FT-IR spectroscopy is used to identify the primary functional groups within this compound. specac.com The spectrum is characterized by absorption bands corresponding to specific bond vibrations.

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3550 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group, with the broadening caused by hydrogen bonding. specac.com

C-H Stretch: Aliphatic C-H stretching from the butanol chain will appear as sharp peaks in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching from the pyridine ring is expected at slightly higher wavenumbers, typically 3000-3100 cm⁻¹. specac.com

C=C and C=N Stretches: The pyridine ring will exhibit characteristic stretching vibrations for C=C and C=N bonds in the fingerprint region, typically around 1400-1600 cm⁻¹. researchgate.net

C-O Stretch: A distinct, strong peak corresponding to the C-O stretching of the secondary alcohol is expected around 1050-1150 cm⁻¹. specac.com

Interactive Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Peak Intensity/Description |

| Alcohol | O-H stretch | 3200 - 3550 | Strong, Broad |

| Alkane | C-H stretch | 2850 - 3000 | Medium to Strong, Sharp |

| Aromatic | C-H stretch | 3000 - 3100 | Medium, Sharp |

| Pyridine Ring | C=C, C=N stretch | 1400 - 1600 | Medium to Strong |

| Secondary Alcohol | C-O stretch | 1050 - 1150 | Strong, Sharp |

Raman spectroscopy provides complementary information to FT-IR. nih.gov It is particularly sensitive to non-polar and symmetric bonds. The Raman spectrum of this compound would be expected to show strong signals for the C-C skeletal vibrations of the aliphatic chain and the symmetric ring-breathing modes of the pyridine ring, which are often weak in the IR spectrum. spectroscopyonline.com For instance, the characteristic ring modes of pyridine appear in the 1400-1600 cm⁻¹ range, while C-C and C-O stretching modes of the butanol chain are observed between 700-1200 cm⁻¹. spectroscopyonline.com Surface-Enhanced Raman Scattering (SERS) could also be employed to significantly amplify the signal, allowing for more sensitive detection and analysis. americanpharmaceuticalreview.com

Mass Spectrometry for Molecular Ion Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns under ionization. nih.gov

For this compound (C₉H₁₃NO), the nominal molecular weight is 151 Da. In electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ would be observed at a mass-to-charge ratio (m/z) of 152.

The fragmentation of the molecular ion can proceed through several characteristic pathways for an alcohol containing a pyridine ring:

Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule (18 Da) from the molecular ion, leading to a fragment ion at m/z 134.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a typical pathway for alcohols. This could result in the loss of a methyl radical (•CH₃, 15 Da) to yield an ion at m/z 136, or the loss of a propyl-pyridine radical to yield an ion at m/z 45 ([CH₃CH=OH]⁺).

Cleavage at the Pyridine Ring: The bond between the butanol chain and the pyridine ring can cleave. Cleavage of the C4-C2' bond could lead to the formation of a pyridylmethyl cation ([C₅H₄NCH₂]⁺) at m/z 92 or a related fragment.

Interactive Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula of Fragment | Notes |

| 152 | [M+H]⁺ | [C₉H₁₄NO]⁺ | Protonated molecular ion |

| 151 | [M]⁺• | [C₉H₁₃NO]⁺• | Molecular ion (in EI) |

| 134 | [M+H - H₂O]⁺ | [C₉H₁₂N]⁺ | Loss of water from the protonated ion |

| 92 | [C₅H₄NCH₂]⁺ | [C₆H₆N]⁺ | Cleavage leading to a pyridylmethyl fragment |

| 45 | [CH₃CHOH]⁺ | [C₂H₅O]⁺ | Alpha-cleavage at the alcohol |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic spectroscopy of pyridyl-containing compounds is characterized by absorptions in the ultraviolet (UV) region, with fluorescence emission often observed in the near-UV to visible range. These properties are highly sensitive to the molecular structure and the solvent environment.

Research Findings:

The UV-Vis absorption spectra of pyridine and its simple alkyl derivatives in non-polar solvents typically exhibit a moderately intense band corresponding to the π → π* transition of the aromatic ring. For pyridyl alcohols, the presence of the hydroxyl group can influence the electronic environment of the pyridine ring, though significant shifts in the absorption maximum are not always observed. The absorption is generally expected in the UV region. rsc.orgresearchgate.netacs.orgmdpi.com

The fluorescence of pyridine-containing molecules is a key feature for their application as luminogens and sensors. nih.govnih.govresearchgate.net The emission wavelength and quantum yield are strongly dependent on factors such as the nature and position of substituents, solvent polarity, and the potential for intramolecular charge transfer (ICT). nih.govsemanticscholar.org For many pyridyl alcohols, fluorescence quenching can occur in protic solvents like alcohols due to hydrogen bonding interactions with the pyridine nitrogen. semanticscholar.org

Interactive Data Table: General Photophysical Properties of Pyridyl Alcohols and Related Derivatives

| Compound Class | Typical λabs (nm) | Typical λem (nm) | General Observations |

| Simple Pyridyl Alkanols | 250-280 | 300-450 | Absorption due to π→π* transitions of the pyridine ring. Emission is sensitive to solvent polarity. rsc.orgnih.gov |

| Pyridine-Pyrazolate Complexes | ~350 | 450-550 | Exhibit large Stokes shifts due to intermolecular charge transfer. mq.edu.au |

| Imidazo[1,5-a]pyridines | 300-350 | 450-480 | Intense fluorescence with high quantum yields. nih.gov |

| Pyridin-1(2H)-ylacrylates | 300-350 | 400-500 | Substituent position significantly impacts fluorescence, with electron-withdrawing groups causing blue shifts. mdpi.com |

Based on these findings, this compound is predicted to exhibit a UV absorption maximum in the range of 260-270 nm. Its fluorescence emission, if any, would likely be in the 300-400 nm range and would be highly dependent on the solvent used, with potential quenching in protic media.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Research Findings:

The crystal structures of various pyridyl alcohol derivatives have been reported, revealing key structural features. For instance, the crystal structure of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol shows a monoclinic system with intermolecular hydrogen bonding between the hydroxyl group and the pyridine nitrogen of an adjacent molecule (O-H···N), which stabilizes the crystal packing. benthamopen.comresearchgate.net Similarly, manganese complexes with 2-pyridineethanol and 2,6-pyridinedimethanol (B71991) demonstrate the chelating nature of these ligands. tandfonline.com The pyridine ring itself is planar, and the conformation of the butanol side chain will be influenced by steric and electronic factors, as well as the packing forces within the crystal lattice. The C-N-C bond angle within the pyridine ring can indicate whether it is neutral (around 117-118°) or protonated (120-122°). mdpi.com

Interactive Data Table: Crystallographic Data for Analogous Pyridyl Alcohols

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

| 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol | Monoclinic | P21/n | O-H···N Hydrogen Bonding | benthamopen.com |

| 1-phenyl-2-(2-pyridyl)ethanol | Orthorhombic | Pna21 | O-H···N Hydrogen Bonding | researchgate.net |

| [trans-Mn(C5H4N-2-CH2CH2OH)2Cl2] | - | - | Coordination to metal center | tandfonline.com |

| Co-crystals with Dicarboxylic Acids | Monoclinic/Triclinic | P21/c or P-1 | O-H···O, C-H···N, Nitrile-Nitrile interactions | mdpi.com |

Thermal Analysis Techniques, including Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for studying the thermal properties of materials, including melting point, glass transitions, and decomposition temperatures. The thermal stability of pyridyl alcohols is an important parameter for their handling and application.

Research Findings:

DSC studies on various pyridine-containing compounds reveal that their thermal stability is influenced by the nature of substituents and intermolecular forces. For example, a study on diazo compounds showed that electron-withdrawing groups on the pyridine ring can increase thermal stability. acs.orgnih.gov DSC thermograms can show endothermic peaks corresponding to melting, which for some complex organic molecules can be followed by exothermic decomposition at higher temperatures. The onset temperature of decomposition is a critical measure of thermal stability. For many organic compounds, this onset can be in the range of 150-300 °C. The presence of impurities can often be detected by a broadening of the melting peak and a depression of the melting point.

Interactive Data Table: General Thermal Properties of Pyridine Derivatives

| Compound Class | Typical Thermal Events | General Temperature Range (°C) | Influencing Factors |

| Substituted Pyridines | Melting, Decomposition | 100 - 300 | Substituent electronic effects, intermolecular hydrogen bonding. acs.orgnih.gov |

| Carbamate-protected Pyridines | Decomposition | >150 | Stability of protecting groups. |

| Diazo-substituted Pyridines | Decomposition | 75 - 160 | Electronic nature of substituents on the pyridine ring. acs.orgnih.gov |

It is anticipated that a DSC thermogram of pure this compound would show a sharp endothermic peak corresponding to its melting point. At higher temperatures, an exothermic decomposition would likely be observed. The exact temperatures for these events would depend on the purity of the sample and the strength of the intermolecular hydrogen bonds in the crystal lattice.

Chemical Reactivity and Transformation Studies of 4 Pyridin 2 Yl Butan 2 Ol

Oxidation Reactions of the Secondary Alcohol Moiety

The secondary alcohol group in 4-(pyridin-2-yl)butan-2-ol is readily susceptible to oxidation, yielding the corresponding ketone, 4-(pyridin-2-yl)butan-2-one. This transformation is a fundamental process in organic synthesis, often serving as a key step in the preparation of more complex molecules.

A variety of oxidizing agents can be employed for this purpose. Notably, pyridinium (B92312) chlorochromate (PCC) is a well-established reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. researchgate.net The reaction mechanism typically involves the formation of a chromate (B82759) ester intermediate, followed by an elimination step to produce the carbonyl compound. researchgate.net Kinetic studies on the oxidation of aliphatic alcohols like butan-2-ol by PCC in an acidic medium have shown the reaction to be first order with respect to both the oxidant and the hydrogen ion concentration. researchgate.net

Other catalytic systems, such as those based on molybdenum complexes, have also demonstrated efficacy in alcohol oxidation. For instance, dioxomolybdenum(VI) complexes have been used as catalysts for the oxidation of butan-2-ol using hydrogen peroxide as the oxidant, showing good selectivity towards the formation of butan-2-one. mdpi.com Furthermore, highly active catalysts like 2-azaadamantane-N-oxyl (AZADO) have shown remarkable efficiency in the oxidation of various secondary alcohols. jst.go.jp

The resulting ketone, 4-(pyridin-2-yl)butan-2-one, is a versatile intermediate. Its carbonyl group can undergo a wide range of nucleophilic addition reactions, and the adjacent pyridine (B92270) ring can influence its reactivity and be a site for further functionalization.

Reduction Reactions for Diversification of the Butanol Backbone

The reduction of the secondary alcohol in this compound or its corresponding ketone, 4-(pyridin-2-yl)butan-2-one, offers a pathway to diversify the butanol backbone. For example, the enzymatic reduction of related pyridinyl ketones has been a subject of interest for producing chiral alcohols with high enantiomeric excess. google.com Ketoreductases, often derived from microorganisms like Lactobacillus kefir or Candida parapsilosis, can stereoselectively reduce the ketone to the corresponding secondary alcohol. google.com This biocatalytic approach is particularly valuable for the synthesis of enantiomerically pure compounds.

In addition to enzymatic methods, traditional chemical reducing agents can also be employed. For instance, sodium borohydride (B1222165) is commonly used to reduce ketones to secondary alcohols. mdpi.com The reduction of the ketone precursor of a related compound, 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-ol, is achieved using sodium borohydride in methanol. mdpi.com Similarly, lithium aluminum hydride can reduce the ketone to the alcohol.

Nucleophilic Substitution Reactions Involving the Hydroxyl Group or Pyridine Nitrogen

The hydroxyl group of this compound can participate in nucleophilic substitution reactions. Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), allowing for substitution by various nucleophiles. For example, in the presence of a strong acid like triflic acid, pyridinyl alcohols can react with aromatic compounds in a Friedel-Crafts-type reaction. nsf.gov

The pyridine nitrogen in this compound possesses a lone pair of electrons, rendering it nucleophilic. It can react with electrophiles, such as alkyl halides, leading to the formation of pyridinium salts. The reactivity of the pyridine nitrogen as a nucleophile is a well-established characteristic of pyridine and its derivatives. researchgate.net The nucleophilicity of the pyridine nitrogen allows it to participate in various reactions, including quaternization and as a catalyst in certain transformations.

Esterification and Carbamate (B1207046) Formation Reactions for Derivative Synthesis

The secondary alcohol functionality of this compound allows for the synthesis of a variety of derivatives through esterification and carbamate formation. These reactions are crucial for modifying the compound's physical and biological properties.

Esterification: The reaction of the alcohol with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate conditions yields esters. This transformation is a fundamental reaction in organic chemistry.

Carbamate Formation: Carbamates can be synthesized from the alcohol by reacting it with an isocyanate or by a multi-step procedure involving phosgene (B1210022) or its substitutes. researchgate.net For instance, the reaction of an alcohol with an aryl chloroformate, formed in situ from a phenol (B47542) and phosgene, can generate the desired carbamate. researchgate.net Another approach involves the reaction of the alcohol with an acyl azide, which undergoes a Curtius rearrangement to form an isocyanate that is then trapped by the alcohol. organic-chemistry.org The synthesis of benzoylcarbamates bearing a pyridine moiety has been reported, where the alcohol group is a key site for derivatization.

| Reactant | Product Type | Significance |

| Carboxylic Acid/Derivative | Ester | Modification of physicochemical properties |

| Isocyanate/Phosgene derivative | Carbamate | Introduction of biologically relevant functional groups |

Transition Metal-Catalyzed Cross-Coupling Reactions at the Pyridine Ring

The pyridine ring of this compound is amenable to functionalization through various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr

Common cross-coupling reactions applicable to pyridine derivatives include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of a pyridine halide or triflate with an organoboron compound in the presence of a palladium catalyst. chemie-brunschwig.ch

Stille Coupling: This method utilizes organotin compounds to couple with organic halides, also catalyzed by palladium. chemie-brunschwig.ch

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. eie.gr

Hiyama Coupling: This involves the cross-coupling of organosilanes with organic halides catalyzed by palladium. sioc-journal.cn

These reactions typically require the pyridine ring to be pre-functionalized with a suitable leaving group, such as a halogen or a triflate. The 2-position of the pyridine ring is often reactive in these transformations. The development of these coupling methods has significantly expanded the ability to synthesize complex substituted pyridines. researchgate.netrsc.org

Complexation and Coordination Chemistry with Various Metal Ions

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it an excellent ligand for coordinating with a wide variety of metal ions. jscimedcentral.com This ability to form coordination complexes is a fundamental aspect of pyridine chemistry and has led to its extensive use in inorganic and organometallic chemistry. hud.ac.uk

The hydroxyl group can also participate in coordination, potentially acting as a bridging ligand or forming intramolecular hydrogen bonds within the complex. The combination of the pyridine nitrogen and the butanol side chain allows for the formation of chelate complexes with certain metal ions, where the ligand binds to the metal center through both the nitrogen and oxygen atoms.

The formation of these metal complexes can significantly alter the chemical and physical properties of the parent molecule. The geometry and stability of the resulting complexes depend on the nature of the metal ion, the solvent, and the presence of other ligands. researchgate.netloc.gov The study of these coordination compounds is crucial for understanding their potential applications in catalysis, materials science, and biological systems.

Investigation of Reactivity in Specific Organic Transformations (e.g., Ritter-type reactions for related pyridinylmethanols)

The Ritter reaction is a chemical method that converts a nitrile into an N-alkyl amide using an electrophilic alkylating agent, which can be generated from an alcohol in the presence of a strong acid. wikipedia.org This reaction typically works well for tertiary and activated alcohols that can form stable carbocations. wikipedia.orgorganic-chemistry.org

While the direct application of the Ritter reaction to the secondary alcohol this compound might be challenging due to the relative stability of the secondary carbocation, related pyridinylmethanols have been investigated in Ritter-type reactions. For instance, copper(II) triflate has been used to catalyze a Ritter-like coupling of cyclic alcohols with nitriles. nih.gov The mechanism involves the formation of a carbocation intermediate which is then attacked by the nitrile. jkchemical.com Recent advancements have focused on improving the efficiency and chemo-selectivity of Ritter-type reactions, for example, by using coordinatively unsaturated inorganic salt hydrates like MgSO₄·2H₂O. rsc.org

| Reaction Type | Key Features | Relevance to this compound |

| Ritter Reaction | Forms N-alkyl amides from alcohols and nitriles via a carbocation intermediate. wikipedia.org | Potentially applicable under specific catalytic conditions that stabilize the secondary carbocation. |

| Friedel-Crafts Alkylation | The alcohol can act as a precursor to a carbocation for alkylating aromatic rings in the presence of a strong acid. nsf.gov | A demonstrated reaction pathway for related pyridinyl alcohols. |

Derivatives and Analogues of 4 Pyridin 2 Yl Butan 2 Ol: Synthesis and Structure Activity Relationship Sar Insights

Synthesis and Structural Diversity of Butanol Derivatives with Variously Substituted Pyridine (B92270) Scaffolds

The synthesis of butanol derivatives bearing variously substituted pyridine scaffolds is a cornerstone in the exploration of new chemical entities. A diverse array of synthetic methodologies has been employed to generate libraries of analogues, allowing for a systematic investigation of how different substitution patterns on the pyridine ring influence biological activity.

A common strategy for creating structural diversity involves the multi-component synthesis of pyridine derivatives. For instance, a one-pot synthesis of substituted pyridines can be achieved from 1,3-dicarbonyl compounds and vinylogous amides. Another approach is the [2 + 2 + 1 + 1] multicomponent synthesis, which allows for the construction of diversely substituted pyridine rings. The Bohlmann-Rahtz pyridine synthesis is another powerful tool, which has been adapted for the regiocontrolled synthesis of 2,3,6-trisubstituted and 2,3,4,6-tetrasubstituted pyridines under microwave-assisted conditions.

The Suzuki-Miyaura cross-coupling reaction is a prominent method for introducing aryl or heteroaryl substituents onto the pyridine scaffold. This has been demonstrated in the synthesis of 3,5-disubstituted pyridin-2(1H)-ones, where an indol-4-yl moiety was introduced via this reaction. Similarly, bedaquiline (B32110) analogues with substituted pyridine C-units have been synthesized, highlighting the versatility of this approach in creating diverse libraries for SAR studies.

Furthermore, the synthesis of pyridine-based azomethine scaffolds has been reported, leading to a new series of heterocyclic compounds. These derivatives are prepared and characterized to explore their potential biological activities. The synthesis of 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-ol has also been achieved, starting from 3-methylpyridine (B133936) and ethyl 3,3-dimethylpropionate, followed by reduction. This intermediate was then used to create a series of substituted benzoylcarbamates.

The structural diversity of these butanol derivatives is crucial for understanding the SAR. For example, in a series of 3,5-disubstituted pyridin-2(1H)-one derivatives, replacing the NH linking group at the 5-position with an aminocarbonyl or an oxygen atom was found to be tolerated, with some compounds showing good activity. In contrast, methylation or aminoalkylation of an indole (B1671886) nitrogen in the same series led to a decrease in potency.

Table 1: Synthesis Methods for Substituted Pyridine Scaffolds

| Synthesis Method | Description | Key Features | Reference(s) |

|---|---|---|---|

| Multi-component Reactions | One-pot synthesis from simple precursors. | High efficiency and diversity generation. | |

| Bohlmann-Rahtz Synthesis | Cyclodehydration reaction to form pyridines. | Regiocontrolled synthesis, applicable to fused systems. | |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of boronic acids with halides. | Versatile for introducing aryl/heteroaryl groups. | |

| Azomethine Synthesis | Formation of Schiff bases from amines and carbonyls. | Leads to diverse imine-containing scaffolds. | |

| Grignard-type Reactions | Reaction of organometallic reagents with carbonyls. | Forms C-C bonds to create alcohol derivatives. |

Functionalization Strategies for the Pyridine Ring and Butyl Side Chain

The functionalization of both the pyridine ring and the butyl side chain of 4-(pyridin-2-yl)butan-2-ol analogues is a key strategy to modulate their physicochemical properties and biological activities. These modifications can influence factors such as lipophilicity, hydrogen bonding capacity, and steric interactions with biological targets.

Pyridine Ring Functionalization:

The pyridine ring offers multiple positions for functionalization. Direct C-H functionalization is an atom-economical approach, though regioselectivity can be a challenge due to the electronic nature of the pyridine ring. Traditional methods often favor functionalization at the C2 and C4 positions. However, strategies for meta-selective functionalization are also being developed.

The introduction of substituents on the pyridine ring has been shown to significantly impact activity. For example, in a series of PPARγ modulators, the replacement of a phenyl ring with a 2-pyridyl group was used to suppress lipophilicity. Further derivatization of the 3- or 4-pyridyl groups was explored, with the introduction of substituents on the pyridine ring not always leading to potent agonists, necessitating modifications on other parts of the molecule. In another study, the introduction of a methyl group at position 5 of a pyridine ring in a series of luminogens led to increased fluorescence, attributed to the electron-donating effect stabilizing the ring system.

Butyl Side Chain Functionalization:

The butyl side chain, particularly the hydroxyl group of the butan-2-ol moiety, is a prime site for functionalization. The hydroxyl group can be a key pharmacophoric feature, participating in hydrogen bonding with target proteins. Modifications at this position can provide valuable SAR insights.

One common strategy is the replacement of the n-butyl tail with a tertiary isostere to block metabolic soft spots and improve metabolic stability. In other cases, the hydroxyl group can be derivatized, for example, by forming carbamates. The synthesis of substituted benzoylcarbamates from 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-ol has been reported, with the resulting compounds showing antifungal activity.

The length and branching of the alkyl side chain can also be critical. Studies on phenylthiazole antibiotics showed that extension of the alkyl side chain beyond a certain length abolished anti-MRSA activity. This highlights the importance of optimizing the side chain length and structure for optimal biological activity.

Table 2: Functionalization Strategies and SAR Insights

| Moiety | Functionalization Strategy | Impact on Properties/Activity | Reference(s) |

|---|---|---|---|

| Pyridine Ring | C-H Functionalization | Atom-economical, regioselectivity can be challenging. | |

| Introduction of substituents (e.g., methyl, fluoro) | Modulates lipophilicity, electronic properties, and potency. | ||

| Replacement of other rings (e.g., phenyl) | Can improve pharmacokinetic properties. | ||

| Butyl Side Chain | Introduction of tertiary isosteres | Can block metabolism and improve stability. | |

| Derivatization of hydroxyl group (e.g., carbamates) | Can introduce new functionalities and biological activities. | ||

| Variation of chain length and branching | Critical for optimizing biological activity. |

Exploration of Heterocyclic Fused Ring Systems Incorporating Butyl-Pyridyl Motifs

The incorporation of the butyl-pyridyl motif into fused heterocyclic systems is a powerful strategy to create structurally rigid and diverse molecules with potentially enhanced biological activities. The fusion of a pyridine ring with other heterocyclic rings can lead to novel scaffolds with unique three-dimensional shapes and electronic properties, which can influence their interaction with biological targets.

A variety of synthetic strategies have been developed to construct such fused systems. For example, the Bohlmann-Rahtz pyridine synthesis has been successfully employed for the preparation of a range of fused heterocycles containing a pyridine moiety, such as pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones. This highlights the utility of this reaction in building complex heterocyclic architectures.

The synthesis of imidazo[1,2-a]pyridines and novel tetracyclic derivatives has been achieved through intramolecular nucleophilic aromatic substitution of 5-fluoroimidazo[1,2-a]pyridines. The use of a non-nucleophilic solvent like tert-butanol (B103910) was found to be crucial for increasing the yield of the tetracyclic products.

Chromenopyridine scaffolds, which combine a pyridine ring with a chromene moiety, represent another important class of fused heterocyclic compounds with a broad spectrum of biological properties. Various methods for their synthesis have been developed, often starting from salicylaldehydes, chromones, or coumarins. These strategies provide access to a diverse range of chromenopyridine derivatives for biological evaluation.

Furthermore, the synthesis of thieno[2,3-c]pyridine (B153571) derivatives has been accomplished through a metal-free denitrogenative transformation reaction starting from 2-acetylthiophene. This approach allows for the late-stage derivatization of the thienopyridine core, providing access to a variety of substituted analogues.

The biological activity of these fused systems can be significantly different from their non-fused counterparts. For instance, pyrazolo[3,4-b]pyridines have been synthesized and tested for their antiproliferative and tubulin polymerization inhibitory activities, demonstrating their potential as anticancer agents.

Table 3: Fused Heterocyclic Systems Incorporating Butyl-Pyridyl Motifs

| Fused System | Synthetic Approach | Potential Biological Applications | Reference(s) |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidines | Bohlmann-Rahtz synthesis | Anticancer, anti-inflammatory | |

| Imidazo[1,2-a]pyridines | Intramolecular nucleophilic aromatic substitution | Various therapeutic areas | |

| Chromenopyridines | Multi-component reactions from chromone (B188151) precursors | Antinociceptive, antimicrobial | |

| Thieno[2,3-c]pyridines | Denitrogenative transformation of triazoles | Pharmaceutical applications | |

| Pyrazolo[3,4-b]pyridines | Condensation reactions | Anticancer |

Chiral Derivatives and Enantioselective Investigations of this compound Analogues

The presence of a chiral center at the C2 position of the butanol side chain in this compound means that its analogues can exist as enantiomers. It is well-established in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, pharmacokinetic profiles, and toxicities. Therefore, the synthesis of enantiomerically pure derivatives and the investigation of their stereospecific interactions with biological targets are of paramount importance.

Several approaches have been developed for the enantioselective synthesis of chiral pyridyl alcohols. One notable method is the highly enantioselective borane (B79455) reduction of heteroaryl ketoxime ethers catalyzed by novel spiroborate esters derived from diphenylvalinol. This method has been successfully applied to the synthesis of nicotine (B1678760) analogues, demonstrating its utility in preparing enantiopure pyridyl-containing compounds.

The Soai reaction, a well-known autocatalytic reaction, has also been explored for the asymmetric synthesis of chiral alcohols. Studies on novel pyridine substrates have shown that they can undergo amplifying autocatalysis, leading to the generation of chiral products with high enantiomeric excess. The strength of the nitrogen-zinc binding has been suggested as a key factor influencing the rate of autocatalysis.

In addition to enantioselective synthesis, the separation of enantiomers from a racemic mixture is another common strategy. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. For example, a reverse-phase chiral HPLC method has been developed for the determination of the enantiomeric excess of 2-aminobutanamide, a related chiral building block. Similarly, the enantiomers of bitopic D3 receptor agonists have been separated using preparative chiral HPLC, allowing for the evaluation of their individual binding affinities.

Structure-activity relationship studies of chiral analogues have often revealed a high degree of stereoselectivity. For instance, in a series of N-(4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides, the enantiomers incorporating a chiral 3-hydroxybutyl linker were prepared from the corresponding enantiomerically pure amines and evaluated for their receptor binding affinity, highlighting the importance of stereochemistry in ligand-receptor interactions.

Table 4: Enantioselective Synthesis and Analysis of Chiral Pyridyl Alcohols

| Method | Description | Application | Reference(s) |

|---|---|---|---|

| Enantioselective Reduction | Borane reduction of ketoxime ethers using a chiral catalyst. | Synthesis of enantiopure nicotine analogues. | |

| Soai Reaction | Autocatalytic alkylation of aldehydes with diisopropylzinc (B128070). | Asymmetric synthesis of chiral pyridyl alcohols. | |

| Chiral HPLC | Separation of enantiomers using a chiral stationary phase. | Determination of enantiomeric excess and preparative separation. | |

| Synthesis from Chiral Precursors | Using enantiomerically pure starting materials to build chiral molecules. | Preparation of enantiopure D3 receptor antagonists. |

Theoretical and Computational Chemistry Studies on 4 Pyridin 2 Yl Butan 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing detailed insights into the molecular properties of 4-(pyridin-2-yl)butan-2-ol. These methods, rooted in the principles of quantum mechanics, allow for the precise determination of electronic structure, molecular geometry, and other key chemical attributes.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization.

Below is a hypothetical interactive data table illustrating the kind of structural parameters that would be obtained from a DFT geometry optimization of this compound.

| Atom 1 | Atom 2 | Bond Length (Å) |

| C(pyridyl)-C(butyl) | C(butyl) | 1.52 |

| C(butyl)-C(OH) | C(OH) | 1.53 |

| C(OH)-O | O | 1.43 |

| O-H | H | 0.96 |

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C(pyridyl)-C(butyl)-C(butyl) | C(butyl) | C(butyl) | 112.5 |

| C(butyl)-C(OH)-O | C(OH) | O | 109.5 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is utilized. This method is an extension of DFT that allows for the calculation of excited state properties, such as electronic absorption spectra. TD-DFT can predict the wavelengths at which the molecule will absorb light, corresponding to electronic transitions from occupied to unoccupied molecular orbitals. These calculations are vital for understanding the photophysical and photochemical behavior of the compound. A hypothetical TD-DFT calculation might predict the primary electronic transitions and their corresponding absorption wavelengths.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring, while the LUMO would also be associated with the π-system of the pyridine ring. The energy of these orbitals and their gap would be calculated using DFT.

A hypothetical data table of frontier molecular orbital energies is presented below.

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Investigation of Binding Energies and Intramolecular/Intermolecular Interactions (e.g., Hydrogen Bonding)

This compound possesses both a hydroxyl group (-OH) and a nitrogen atom in the pyridine ring, making it capable of participating in hydrogen bonding, both intramolecularly (within the same molecule) and intermolecularly (with other molecules). DFT calculations can be used to investigate the strength and nature of these interactions.

An intramolecular hydrogen bond could potentially form between the hydroxyl hydrogen and the nitrogen atom of the pyridine ring, leading to a cyclic conformation. The binding energy of such an interaction can be calculated to determine its stability. Intermolecular hydrogen bonds, for instance with solvent molecules or other molecules of this compound, can also be modeled to understand its behavior in different environments. The strength of these hydrogen bonds is a critical factor in the physical properties of the compound, such as its boiling point and solubility.

Tautomeric Preferences and Proton Transfer Mechanisms

Tautomerism, the migration of a proton accompanied by a switch of a single bond and adjacent double bond, is a possibility in molecules with acidic protons and basic sites. For this compound, while keto-enol tautomerism is not directly applicable as in carbonyl compounds, proton transfer from the hydroxyl group to the pyridine nitrogen is a relevant process to investigate. DFT calculations can be used to determine the relative energies of the neutral molecule and its zwitterionic tautomer (where the proton has transferred).

Furthermore, the mechanism and energy barrier for this proton transfer can be elucidated by locating the transition state structure connecting the two forms. This information is crucial for understanding the acid-base properties of the molecule and its behavior in protic solvents. Studies on related pyridine derivatives have shown that the stability of different tautomers can be significantly influenced by the surrounding solvent environment.

Electron Deformation Densities Analysis

Electron deformation density analysis provides a detailed picture of the redistribution of electron density upon the formation of chemical bonds. This analysis, derived from high-resolution DFT calculations, can visualize the accumulation of electron density in bonding regions and the depletion in others. For this compound, this would reveal the nature of the covalent bonds and the lone pair electrons on the oxygen and nitrogen atoms. This detailed electronic information helps in understanding the molecule's reactivity, polarity, and intermolecular interactions at a fundamental level.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are essential computational techniques to understand the flexibility and preferred three-dimensional structures of a molecule like this compound. The conformational landscape of a molecule dictates its physical and biological properties.

Molecular dynamics simulations of pyridine derivatives in various environments, such as in solution or interacting with a surface, have been performed to understand their dynamic behavior. rsc.orgucl.ac.uk For this compound, an MD simulation would involve calculating the forces between atoms and their movements over time, providing a detailed picture of its conformational flexibility. Such simulations can reveal how the molecule explores different shapes and how these are influenced by the solvent.

Conformational analysis of similar flexible molecules is often carried out using quantum mechanical methods like Density Functional Theory (DFT). For instance, a scan of the dihedral angle of the butan-2-one substituent in raspberry ketone (4-(4-hydroxyphenyl)-butan-2-one) revealed three stable conformers, with the most stable one being asymmetrical. nih.gov A similar approach for this compound would involve rotating the single bonds in its structure to identify the most stable, low-energy conformations. libretexts.org The relative energies of these conformers can be calculated to determine their populations at a given temperature. Theoretical calculations on 2-formyl-pyridine have shown that the relative stability of conformers can be accurately predicted using ab initio molecular orbital calculations. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with computational methods, is a powerful tool for conformational analysis. rsc.org By comparing experimentally observed NMR parameters with those calculated for different conformations, the dominant solution-phase structure can be identified.

Table 1: Illustrative Conformational Energy Profile (Note: This is a hypothetical table for this compound based on typical findings for similar molecules.)

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) |

| A | 60° (gauche) | 0.0 | 65 |

| B | 180° (anti) | 0.5 | 30 |

| C | -60° (gauche) | 1.2 | 5 |

Spectroscopic Property Predictions from Computational Models

Computational models are widely used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a common application of computational chemistry. nih.gov Methods like DFT can provide accurate predictions of chemical shifts. tandfonline.com Machine learning approaches are also emerging as powerful tools for the accurate prediction of 1H NMR chemical shifts of small molecules. doaj.orgchemrxiv.org For this compound, computational prediction of its NMR spectrum would help in the assignment of peaks in an experimental spectrum. The accuracy of these predictions depends on the level of theory and the inclusion of solvent effects. tandfonline.com

IR Spectroscopy: Computational methods can also simulate the infrared spectrum of a molecule. rsc.org The vibrational frequencies and their corresponding intensities can be calculated, providing a theoretical IR spectrum that can be compared with experimental data. nih.govnih.govcdnsciencepub.com Anharmonic calculations are often necessary to accurately reproduce the experimental C-H stretching region of pyridine derivatives. nih.gov For this compound, a calculated IR spectrum would show characteristic peaks for the pyridine ring vibrations, C-H stretches, and the O-H stretch of the alcohol group.

Table 2: Predicted Spectroscopic Data for a Pyridine Derivative (Note: This table presents illustrative predicted data for a generic pyridine derivative to demonstrate the output of computational models.)

| Nucleus | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) | Vibrational Mode | Predicted IR Frequency (cm-1) |

| H-6 (pyridine) | 8.5 | C-2 (pyridine) | 159.0 | C=N stretch |

| H-3 (pyridine) | 7.2 | C-6 (pyridine) | 149.5 | C-H stretch (aromatic) |

| H-α (butanol) | 3.8 | C-α (butanol) | 68.0 | O-H stretch |

Computational Approaches to Structure-Activity Relationship (SAR) and Ligand Efficiency

Computational methods are instrumental in understanding the relationship between the structure of a molecule and its biological activity (SAR). Quantitative Structure-Activity Relationship (QSAR) models are developed to predict the activity of new compounds based on their molecular descriptors.

For pyridine derivatives, numerous QSAR studies have been conducted to model their anticancer, antimicrobial, and other biological activities. chemrevlett.comchemrevlett.comnih.govresearchgate.net A QSAR study on this compound and its analogs could involve calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with their biological activity using statistical methods like multiple linear regression. chemrevlett.com

Ligand efficiency (LE) is a metric used in drug discovery to assess how effectively a molecule binds to its target relative to its size. scispace.com It is calculated as the binding energy per heavy atom. Computational approaches can be used to estimate the binding affinity of a ligand to a receptor, which can then be used to calculate its ligand efficiency. Optimizing ligand efficiency is a key goal in fragment-based drug design and lead optimization. acs.org For this compound, computational methods could be used to predict its binding to a hypothetical target and evaluate its ligand efficiency, providing insights into its potential as a starting point for drug design. bris.ac.uk

Table 3: Illustrative QSAR and Ligand Efficiency Data for a Series of Pyridine Analogs (Note: This is a hypothetical table illustrating the type of data generated in a computational SAR and ligand efficiency study.)

| Compound | logP | Molecular Weight | Predicted pIC50 | Ligand Efficiency |

| Analog 1 | 2.1 | 151.21 | 5.8 | 0.35 |

| Analog 2 | 2.5 | 165.23 | 6.2 | 0.36 |

| Analog 3 | 1.8 | 137.18 | 5.5 | 0.34 |

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. mdpi.com This method is crucial for understanding the molecular basis of drug action and for designing new drugs.

Numerous studies have employed molecular docking to investigate the binding of pyridine derivatives to various biological targets, such as enzymes and receptors. nih.govtandfonline.comtubitak.gov.trnih.govmdpi.com For this compound, a molecular docking study would involve placing the molecule into the binding site of a target protein and evaluating the interactions. The results would provide a binding score, which is an estimate of the binding affinity, and a detailed view of the ligand-receptor interactions, such as hydrogen bonds and hydrophobic contacts. researchgate.net

Ligand-receptor interaction modeling provides a visual representation of how a ligand fits into the active site of a receptor and the specific amino acid residues involved in the interaction. nih.gov This information is critical for understanding the mechanism of action and for designing modifications to the ligand to improve its binding affinity and selectivity. Molecular dynamics simulations of the ligand-receptor complex can further refine the docked pose and provide insights into the stability of the complex over time. nih.gov

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase (Note: This is a hypothetical table to illustrate the output of a molecular docking study.)

| Parameter | Value |

| Binding Energy (kcal/mol) | -7.5 |

| Interacting Residues | GLU116, GLY117, LEU168 |

| Hydrogen Bonds | O-H with GLU116 |

| Hydrophobic Interactions | Pyridine ring with LEU168 |

Biological Activity and Mechanistic Insights of 4 Pyridin 2 Yl Butan 2 Ol Derivatives in Vitro Studies

In Vitro Antifungal Activity of Pyridine-Butanol Analogues

Derivatives containing a pyridine (B92270) or a related pyrimidine (B1678525) skeleton have been a major focus in the development of new antifungal agents, driven by the need to combat phytopathogenic fungi and overcome resistance to existing commercial fungicides. nih.gov

Research into novel pyrimidine derivatives has shown that their antifungal efficacy is significantly influenced by the specific substitutions on the pyrimidine ring. For instance, studies comparing different series of pyrimidine compounds revealed that 2-substituted pyrimidinamine was particularly effective against Botrytis, whereas 4-substituted pyrimidinamine showed greater potency against other fungal species. nih.gov In one study, synthesized pyrimidine derivatives were tested against fourteen different phytopathogenic fungi, with many compounds demonstrating significant fungicidal activity, in some cases exceeding that of commercial fungicides like flumorph (B1672888) and carbendazim. nih.gov

Similarly, other heterocyclic compounds containing the pyridine moiety have been evaluated. A series of 2-amino-4H-pyran derivatives displayed good to excellent antifungal activities against five plant pathogenic fungi, including Gibberella zeae and Rhizoctonia solani. researchgate.net The median effect concentrations (EC50) of some of these compounds were found to be better than that of the commercial fungicide fluopyram (B1672901) against certain fungi. researchgate.net Nitrofuran derivatives have also been synthesized and tested, with one compound, 5-nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide, being among those evaluated for activity against various fungal species. mdpi.com These studies underscore the potential of pyridine-based structures as a source of new antifungal agents.

In Vitro Antiviral and Antimicrobial Properties

The pyridine nucleus is recognized as a "privileged" structure in medicinal chemistry due to the broad therapeutic properties of its compounds, including significant antiviral and antimicrobial effects. nih.govnih.gov The search for new agents is a global priority, particularly in the context of life-threatening viruses. nih.govnih.gov The geometry of pyridine compounds, determined by the pyridine ring and its substituents, facilitates specific interactions with viral or bacterial proteins, which is key to their biological activity. nih.gov

Studies have shown that incorporating additional heterocyclic rings into a pyridine compound can enhance its therapeutic properties. nih.gov For example, a series of epoxybenzooxocino[4,3-b]pyridine derivatives were synthesized and tested for their ability to inhibit SARS-CoV-2 replication in cell cultures. mdpi.com One derivative, which included a 3,4-dihydroquinoxalin-2-one side group, demonstrated antiviral activity comparable to a pharmaceutical drug, with a half-maximal effective concentration (EC50) of 2.23 µg/µL, placing it within a pharmacologically achievable range. mdpi.com

In the realm of antimicrobial research, various pyridine derivatives have shown promise. Salicylanilide-based peptidomimetics were tested against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). mdpi.com Two compounds in this class, featuring a thiabutyl or isobutyl chain, demonstrated a broad spectrum of activity against all tested bacterial species, comparable to standard antibiotics. mdpi.com Furthermore, nicotinic acid benzylidene hydrazide derivatives with nitro and dimethoxy substituents were among the most active against strains like S. aureus, E. coli, and C. albicans, with activity comparable to standard drugs. nih.gov

Enzyme Inhibition Studies (e.g., Esterase Hydrolysis, Kinase Inhibition)

Derivatives of pyridine are actively investigated as inhibitors of various enzymes critical to disease pathways.

Kinase Inhibition: Apoptosis signal-regulating kinase 1 (ASK1) is a target for which novel pyridin-2-yl urea (B33335) inhibitors have been developed. One such compound demonstrated potent inhibition with an IC50 value of 1.55 ± 0.27 nM, comparable to the clinical inhibitor Selonsertib. mdpi.com In another study, 3-substituted-5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiones were designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. The most active compound in this series showed an IC50 of 0.5 μM for VEGFR-2 inhibition. benthamscience.com

Cholinesterase Inhibition: Derivatives bearing a (pyridin-2-yl)tetrazole scaffold have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. vnu.edu.vn In a three-step synthesis starting from 2-pyridine carbonitrile, several intermediates and a final product were created, all of which demonstrated inhibitory activity against AChE. One compound achieved 23.7% inhibition at a concentration of 75 µM. vnu.edu.vn Molecular dynamics studies have also been used to probe the selectivity of compounds against acetylcholinesterase and butyrylcholinesterase, revealing that the greater flexibility of butyrylcholinesterase's active site gorge contributes to inhibitor selectivity. mdpi.com

Urease Inhibition: A series of 3,4-dihydro-2-pyridone derivatives were synthesized and evaluated as inhibitors of Jack bean urease. All tested compounds showed good activity, with 4-(4-nitrophenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyridone being the most potent, exhibiting an IC50 value of 29.12 μM, which is more potent than the reference drug hydroxyurea (B1673989) (IC50 = 100.0 μM). researchgate.net

Table 1: In Vitro Enzyme Inhibition by Pyridine Derivatives

| Compound Class | Target Enzyme | Key Compound/Series | Reported Activity (IC₅₀) |

|---|---|---|---|

| Pyridin-2-yl urea derivatives | ASK1 Kinase | Compound 2 | 1.55 ± 0.27 nM mdpi.com |

| 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiones | VEGFR-2 | Compound 3i | 0.5 µM benthamscience.com |

| 3,4-dihydropyridone derivatives | Urease (Jack bean) | Compound 5a | 29.12 µM researchgate.net |

| (Pyridin-2-yl)tetrazole derivatives | Acetylcholinesterase (AChE) | Compound IV | 23.7% inhibition at 75 µM vnu.edu.vn |

Receptor Binding and Modulation Assays (e.g., H1 Histamine (B1213489) Receptors, D3 Receptors)

Histamine receptors, which are G protein-coupled receptors (GPCRs), are significant drug targets for various conditions. imrpress.com The histamine H1 receptor is involved in allergic reactions, while the H3 receptor is implicated in central nervous system disorders like Alzheimer's disease and narcolepsy. imrpress.com Pyridine-containing compounds have been explored as ligands for these receptors.

Studies have shown that ligands featuring a 4-pyridyl piperazine (B1678402) scaffold can act as selective H3 receptor antagonists. mdpi.com The binding of antagonists to histamine H1-receptors can be allosterically modulated by ions like Na+, which can reduce the potency of certain inhibitors. nih.govnih.gov For example, 100 mM NaCl was found to decrease the affinity of some antagonists for H1-receptors on guinea-pig cerebellar membranes. nih.gov This suggests that the local ionic environment can influence the interaction of pyridine-based ligands with their receptor targets.

Molecular modeling and docking studies are crucial tools for understanding how these ligands interact with receptor binding sites. For the H1 receptor, the doubly protonated form of histamine is thought to bind to key residues such as D3.32 and E5.46. mdpi.com For the H2 receptor, crucial residues for histamine binding include D3.32, D5.42, and Y6.51. mdpi.com Such computational approaches help in the rational design of new, more selective ligands for histamine receptor subtypes.

Evaluation of Antioxidant Potential

The antioxidant properties of various heterocyclic compounds, including those with a pyridine core, are a subject of ongoing research. Antioxidant activity is often evaluated in vitro by measuring the compound's ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). pensoft.net

A study on novel derivatives of thiazolo[4,5-b]pyridine (B1357651) involved synthesizing a series of compounds and assessing their antioxidant effects using the DPPH radical scavenging method. pensoft.net The reduction of the intense purple DPPH radical to the colorless 2,2-diphenyl-1-picrylhydrazine is measured spectrophotometrically to quantify antioxidant capacity. pensoft.net Similarly, a series of 2,6-diphenylpiperidine-4-one compounds and their imine derivatives were synthesized and analyzed for antioxidant activity using the DPPH assay. nih.gov This research found that derivatives containing substituted aryl groups, such as phenol (B47542) and methoxy (B1213986) groups, exhibited better antioxidant activity (IC50 values ranging from 1.84-4.53 μg/ml) compared to their unsubstituted counterparts. nih.gov One compound, in particular, showed excellent antioxidant activity (IC50 1.84±0.15μg/ml), which was comparable to the standard antioxidant ascorbic acid. nih.gov

Other heterocyclic systems have also been investigated. Pyrazolone derivatives were shown to have significant antioxidant activity by suppressing the formation of lipid peroxidation markers. nih.gov These findings highlight the potential of designing pyridine-based compounds as effective antioxidant agents.

General Biological Activity Screening and Molecular Target Interaction Profiling

Identifying the protein targets of bioactive small molecules is essential for understanding their mechanisms of action and potential side effects. nih.gov Given that many small molecules can interact with multiple targets (a concept known as polypharmacology), high-throughput and accurate screening methods are necessary. nih.govnih.gov

Activity-based protein profiling (ABPP) is a powerful chemical proteomics approach used for the rapid and accurate identification of drug targets from the complex cellular proteome. nih.gov This method can be coupled with quantitative techniques to comprehensively study the interactions of small molecules. nih.gov Such screening can help differentiate compounds with single-target activity from those with multi-target activity, which is crucial for both drug discovery and for developing specific chemical probes for biological research. nih.gov

In Vitro Cytotoxicity and Antiproliferative Investigations in Cell Lines

The evaluation of in vitro cytotoxicity against various cancer cell lines is a standard procedure in the search for new anticancer agents. Numerous pyridine-containing heterocycles have been synthesized and assessed for their antiproliferative effects.

A series of 5-substituted 2-cyanoimino-4-imidazolidinone derivatives were synthesized and evaluated for their anticancer cytotoxicity. nih.gov It was discovered that a bulky aryl group at the 5-position was crucial for activity. One derivative containing a 4-pyridyl group, [1-[6-(4-chlorophenoxy)hexyl]-5-oxo-4-phenyl-3-(4-pyridyl)tetrahydro-1H-2-imidazolyliden]aminomethanenitrile, was particularly potent, with an IC50 in the nanomolar range and showed selectivity with no apparent toxicity toward normal fibroblast cells. nih.gov

In another study, novel 2,4-diaminopyrimido[4,5-b]indol-6-ols were synthesized and tested against four human solid tumor cell lines. fau.de Annulating a heteroaromatic ring onto the core structure resulted in compounds with cytotoxic activities comparable to the established anticancer agents ellipticine (B1684216) and cisplatin (B142131). fau.de Furthermore, a series of hydantoin (B18101) and purine (B94841) derivatives containing a 4-acetylphenylpiperazinylalkyl moiety were designed and evaluated for their anticancer activity on prostate (PC3) and colon (SW480, SW620) cancer cell lines, with one spirohydantoin derivative showing high tumor-targeting selectivity. nih.gov

Table 2: In Vitro Cytotoxicity of Selected Pyridine Derivatives

| Compound Class | Cell Lines | Key Compound/Series | Reported Activity |

|---|---|---|---|

| 2-cyanoimino-4-imidazolidinones | Various cancer cell lines | Compound 11 (with 4-pyridyl group) | IC₅₀ in the nanomolar range nih.gov |

| 2,4-diaminopyrimido[4,5-b]indol-6-ols | 4 human solid tumor cell lines | Heteroaromatic annulated derivatives | Activity comparable to cisplatin fau.de |

| Hydantoin derivatives | PC3, SW480, SW620 | Compound 4 (spirohydantoin) | Most effective against tested lines; high tumor selectivity nih.gov |

DNA Interaction Studies of Metal Complexes Derived from Pyridine Ligands

The interaction of metal complexes with DNA is a cornerstone of the development of novel therapeutic agents, particularly in the realm of anticancer research. Pyridine ligands, due to their versatile coordination chemistry and ability to be readily functionalized, serve as crucial components in the design of metal complexes that can recognize and bind to DNA with high affinity and selectivity. The coordination of these ligands to a metal center can significantly enhance their DNA interaction capabilities compared to the free ligands. This section explores the in vitro studies on the DNA interactions of metal complexes derived from pyridine-containing ligands, focusing on the mechanistic insights gained from these investigations.

A significant area of investigation has been the interaction of these complexes with different DNA structures, most notably the distinction between duplex DNA and G-quadruplex DNA. G-quadruplexes are four-stranded DNA structures found in telomeric regions and gene promoter sites, and they have emerged as promising targets for anticancer drug design.

Studies on platinum(II) and palladium(II) complexes with modified bis-carboxamide pyridine ligands have demonstrated the crucial role of the metal center in enhancing the interaction with quadruplex DNA. rsc.orgrsc.org These square planar complexes were designed to have the appropriate geometric features to facilitate π-π stacking interactions with the guanine (B1146940) quartets that form the core of quadruplex structures. rsc.orgrsc.org

One study revealed that a specific square planar platinum(II) complex incorporating an ethyl piperidine (B6355638) substituent showed a significant ability to stabilize telomeric quadruplex-DNA, with a change in melting temperature (ΔTm) of 20 °C at a 1 μM concentration. rsc.org Notably, this complex exhibited selectivity for quadruplex DNA over duplex DNA, with no measurable interaction with duplex DNA at similar concentrations. rsc.orgrsc.org These findings underscore the principle that coordinating pyridine derivatives to metal centers like platinum(II) and palladium(II) can lead to a higher level of quadruplex-DNA stabilization compared to the metal-free ligands. rsc.org

The synthesis of Schiff base ligands derived from the condensation of pyridine derivatives with amines has produced a versatile platform for creating various transition metal complexes. These ligands, when complexed with metals such as copper(II) and nickel(II), have been characterized and their interactions with DNA explored. chemijournal.com For instance, new Schiff-base ligands derived from the condensation of 1,2,3-triaminopropane-1,3-diaminopropan-2-ol with 2-formylpyridine or 2-acetylpyridine (B122185) have been used to synthesize copper(II) and nickel(II) complexes. chemijournal.com Spectroscopic and analytical data have confirmed the coordination of the pyridine groups in these complexes. chemijournal.com

Furthermore, the interaction of pyridine-derived Schiff base metal complexes with calf thymus DNA (CT-DNA) has been investigated using techniques like UV-visible absorption spectroscopy and fluorescence studies. For a novel Schiff base ligand, 3-(((1H-1,2,4-triazol-3-yl)imino)methyl)-4H-chromen-4-one, and its Co(II), Ni(II), Cu(II), Zn(II), and Pd(II) complexes, the binding constants were found to be in the order of 104 M-1, indicating a strong binding affinity towards CT-DNA. researchgate.net

The mode of interaction for many of these complexes is believed to be intercalation, where the planar aromatic part of the ligand inserts between the base pairs of the DNA double helix. mdpi.com This is often supported by molecular docking studies which show a good correlation with the experimental biological activities. researchgate.netknu.ac.kr

Below is a table summarizing the DNA interaction data for selected metal complexes derived from pyridine ligands based on available research.

| Complex/Ligand | Metal Ion | DNA Target | Key Finding | Reference |

| Platinum(II) complex with ethyl piperidine substituted bis-carboxamide pyridine | Platinum(II) | Telomeric quadruplex-DNA | High stabilization (ΔTm = 20 °C at 1 μM) and selectivity for quadruplex vs. duplex DNA. | rsc.org |

| Schiff base complexes | Co(II), Ni(II), Cu(II), Zn(II), Pd(II) | CT-DNA | Good binding affinity with binding constants in the order of 104 M-1. | researchgate.net |

| Pyridine-derived Schiff base complexes | Cu(II), Zn(II), Cd(II) | Bacterial and Fungal DNA | Complexes showed superior microbicidal potential compared to the free ligand. | knu.ac.kr |

These in vitro studies highlight the significant potential of metal complexes derived from pyridine ligands as DNA-targeting agents. The ability to systematically modify the ligand structure and the choice of the metal center provides a powerful strategy for tuning the DNA binding affinity, selectivity, and ultimately, the biological activity of these compounds.

Conclusion and Future Research Directions for 4 Pyridin 2 Yl Butan 2 Ol

Synthesis of Novel Structural Analogues with Enhanced Specificity

The future development of 4-(pyridin-2-yl)butan-2-ol hinges on the strategic synthesis of novel structural analogues to enhance biological specificity and efficacy. Synthetic efforts can be directed toward several key modifications:

Modification of the Pyridine (B92270) Ring: The electronic properties of the pyridine ring can be modulated through the introduction of various substituents. Both electron-donating and electron-withdrawing groups can be installed to fine-tune the pKa of the pyridine nitrogen, which can influence its ability to form hydrogen bonds and coordinate to metal ions.

Alterations to the Butanol Side Chain: The length and branching of the alkyl chain can be varied to probe the spatial requirements of biological targets. Furthermore, the hydroxyl group can be esterified or etherified to create prodrugs or modify the compound's pharmacokinetic profile.

Stereoselective Synthesis: As this compound is a chiral molecule, the development of stereoselective synthetic routes is crucial. The biological activity of enantiomers can differ significantly, and access to enantiomerically pure compounds is essential for detailed pharmacological studies.

A variety of synthetic methodologies can be employed to achieve these modifications, including cross-coupling reactions for pyridine functionalization and asymmetric reduction of the corresponding ketone to access specific stereoisomers of the alcohol.

Advanced Characterization Techniques and Computational Refinements

A thorough understanding of the three-dimensional structure and electronic properties of this compound and its analogues is critical for rational drug design and the development of new materials.

Spectroscopic and Crystallographic Analysis: Advanced spectroscopic techniques, such as multidimensional NMR and FT-IR, can provide detailed information about the conformation of these molecules in solution. researchgate.net Single-crystal X-ray diffraction studies are invaluable for determining the precise solid-state structure and intermolecular interactions, such as hydrogen bonding. nih.gov

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to predict molecular geometries, electronic structures, and reactivity. researchgate.net Computational methods can also be used to perform molecular docking studies to predict the binding modes of these compounds with biological targets, aiding in the design of analogues with improved affinity and selectivity. nih.gov Hirshfeld surface analysis can be utilized to visualize and quantify intermolecular interactions in the crystalline state. nih.gov

The data from these advanced characterization techniques can be used to refine computational models, leading to more accurate predictions and a deeper understanding of structure-activity relationships.

| Technique | Information Gained |

| Multidimensional NMR | Solution-state conformation and connectivity |

| FT-IR Spectroscopy | Vibrational modes and hydrogen bonding interactions researchgate.net |

| Single-Crystal X-ray Diffraction | Solid-state structure and packing nih.gov |

| Density Functional Theory (DFT) | Molecular geometry, electronic properties, and reactivity researchgate.net |